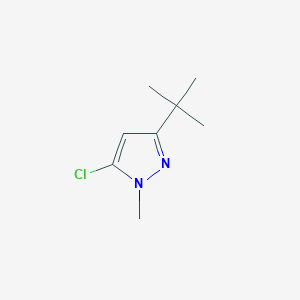

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-chloro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHNLLOTNNKBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 5 Chloro 1 Methyl 1h Pyrazole and Its Precursors

General Strategies for Pyrazole (B372694) Ring Construction

The synthesis of the pyrazole ring, a cornerstone of many pharmaceutical and agrochemical compounds, is well-established in organic chemistry. beilstein-journals.orgnih.gov Several robust methods are commonly employed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.commdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophilic carbon unit. mdpi.commdpi.com

The reaction proceeds via a condensation mechanism, forming a hydrazone or enamine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines like methylhydrazine, is the potential formation of two regioisomers. beilstein-journals.orgnih.gov Reaction conditions, such as solvent and pH, can be optimized to favor the formation of one isomer over the other. nih.gov For instance, using dipolar aprotic solvents in an acidic medium can improve regioselectivity. nih.gov

Table 1: Overview of General Pyrazole Ring Construction Strategies

| Method | Key Reactants | Description | Key Features |

|---|---|---|---|

| Cyclocondensation (Knorr Synthesis) | Hydrazine derivative + 1,3-Dicarbonyl Compound | A classic condensation reaction forming the pyrazole ring through cyclization and dehydration. mdpi.com | Widely applicable, straightforward, potential for regioisomerism. beilstein-journals.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne/Alkene | A cycloaddition reaction where a 1,3-dipole (diazo compound) reacts with a dipolarophile (alkyne). acs.org | High regioselectivity, often requires in-situ generation of diazo compounds. acs.orgorganic-chemistry.org |

| Multicomponent Reactions (MCRs) | e.g., Aldehyde + Malononitrile + β-Ketoester + Hydrazine | A one-pot reaction combining three or more starting materials to form the product. beilstein-journals.orgnih.gov | High efficiency, atom economy, and operational simplicity. nih.govrsc.org |

1,3-Dipolar Cycloaddition Reactions

A powerful and often highly regioselective method for constructing pyrazole rings is through the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. acs.orgacs.org In this reaction, the diazo compound acts as the 1,3-dipole, which reacts with a dipolarophile (the alkyne or alkene) to form a pyrazoline intermediate that can then be oxidized to the corresponding pyrazole. mdpi.com

A significant advantage of this approach is the ability to circumvent the handling of potentially toxic and explosive diazo compounds by generating them in situ from stable precursors, such as N-tosylhydrazones. acs.orgorganic-chemistry.org This one-pot procedure involves the condensation of an aldehyde with tosylhydrazine, followed by cycloaddition with a terminal alkyne to furnish the desired pyrazole. organic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted pyrazoles. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single pot to form the final product, which incorporates substantial portions of all reactants. acs.orgrsc.org

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov This process allows for the rapid assembly of densely functionalized pyrazole cores, such as pyrano[2,3-c]pyrazoles, in a single synthetic operation. nih.govrsc.org The advantages of MCRs include operational simplicity, reduced waste generation, and the ability to create diverse molecular libraries efficiently. nih.gov

Synthesis of Key Precursors Bearing the 3-tert-butyl-1-methyl-1H-pyrazole Moiety

The synthesis of the target compound, 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole, requires the initial construction of a pyrazole ring bearing the specific tert-butyl and N-methyl substituents. From this core structure, functional group manipulations can be performed to introduce the chloro group at the 5-position.

Preparation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and its Derivatives

A crucial intermediate for accessing the title compound is 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.commdpi.com A modified, environmentally friendly procedure for its synthesis has been developed, avoiding organic solvents and utilizing an inorganic base. orgsyn.org The reaction involves the condensation of tert-butylhydrazine (B1221602) (generated from its hydrochloride salt) with 3-aminocrotononitrile. orgsyn.org

Table 2: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | tert-Butylhydrazine hydrochloride, 2 M NaOH | Stirring at ambient temperature. | Formation of free tert-butylhydrazine in solution. orgsyn.org |

| 2 | 3-Aminocrotononitrile | Addition to the reaction mixture. | Initiation of condensation. orgsyn.org |

| 3 | - | Heat to 90 °C for 22 hours. | Cyclization to form the pyrazole ring. orgsyn.org |

| 4 | - | Cooling, seeding, and crystallization. | Isolation of crystalline 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with a corrected yield of 87%. orgsyn.org |

Note: The procedure described in the table is for the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, a related isomer to the direct precursor. The principles of pyrazole formation from a substituted hydrazine and a suitable three-carbon synthon are directly applicable.

The resulting 5-aminopyrazole is a versatile building block. proquest.comsemanticscholar.org Its amino group can be readily functionalized to produce a wide array of derivatives. For example, it undergoes condensation reactions with aldehydes to form N-pyrazolyl imines or sulfonamidation reactions with sulfonyl chlorides to yield pyrazole-based benzenesulfonamides. mdpi.comproquest.comresearchgate.net

Table 3: Examples of Derivatives Synthesized from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine

| Derivative Type | Reactant | Reaction | Product |

|---|---|---|---|

| N-Pyrazolyl Imine | p-Methoxybenzaldehyde | Solvent-free condensation/reduction. mdpi.com | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com |

| N-Pyrazolyl Imine | 2-Pyridinecarboxaldehyde | Condensation in methanol (B129727) with MgSO₄. proquest.com | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. proquest.com |

| Benzenesulfonamide | 4-Methylbenzenesulfonyl chloride | Triethylamine-mediated sulfonamidation. mdpi.com | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. mdpi.com |

Synthesis of Halogenated Pyrazole Intermediates Relevant to the 5-chloro-1H-pyrazole Structure

Introduction of a chlorine atom at the C-5 position of the pyrazole ring is the final key transformation to obtain this compound. Direct halogenation of a pyrazole typically occurs at the C-4 position unless it is already substituted. researchgate.net Therefore, indirect methods are generally required to install a halogen at C-3 or C-5.

Two primary routes from common precursors are viable:

Sandmeyer Reaction: Starting from the key intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a Sandmeyer reaction can be employed. This classic transformation involves the diazotization of the 5-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a copper(I) chloride catalyst to displace the diazonium group with a chloride ion.

Dehydroxyhalogenation: An alternative strategy involves the conversion of the 5-amino group to a 5-hydroxyl group (a pyrazolone). This can be achieved through hydrolysis of the corresponding diazonium salt. The resulting 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one can then be treated with a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding the desired 5-chloro-1H-pyrazole. researchgate.net This dehydroxyhalogenation is one of the most common and effective methods for preparing 3/5-chloropyrazoles. researchgate.net

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound is typically achieved through multi-step, indirect routes that involve the initial construction of a substituted pyrazole ring, followed by a targeted chlorination step. Direct synthetic routes, where the chloro-substituent is incorporated during the initial ring-forming cyclization, are less common due to the potential for side reactions and the difficulty in controlling regioselectivity with halogenated precursors.

The most prevalent indirect strategy involves the synthesis of a key intermediate, such as 3-tert-butyl-1-methyl-1H-pyrazol-5-one or 3-tert-butyl-1-methyl-1H-pyrazol-5-amine. proquest.commdpi.com This precursor, which already contains the required tert-butyl and N1-methyl groups in the correct positions, is then subjected to a chlorination reaction to replace the hydroxyl or amino group at the C5 position with a chlorine atom. This approach allows for greater control over the final arrangement of substituents on the pyrazole core. The synthesis of the pyrazole core itself is a critical step where regioselectivity must be carefully managed. nih.gov

Methodologies for Chlorination on the Pyrazole Ring System

The introduction of a chlorine atom onto a pyrazole ring can be accomplished through various methods, with the choice of reagent and conditions depending on the desired position of chlorination and the nature of the substituents already present on the ring. Halogenation of pyrazoles typically occurs at the C4 position via electrophilic aromatic substitution when the ring is unsubstituted at that position. researchgate.net However, for the synthesis of the target compound, chlorination is required at the C5 position, which necessitates a different approach, usually involving a precursor with a leaving group at C5.

Common chlorinating agents for pyrazoles include N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and phosphorus oxychloride (POCl₃). rsc.orgnih.gov While NCS and TCCA are effective for electrophilic chlorination, often targeting the C4 position, POCl₃ is particularly useful for converting pyrazol-5-ones (the tautomeric form of 5-hydroxypyrazoles) into 5-chloropyrazoles. This reaction is a standard and efficient method for introducing chlorine at the C5 position. Electrochemical methods, such as anodic chlorination in aqueous NaCl solutions, have also been developed, primarily yielding 4-chloro derivatives. researchgate.netrsc.org

| Reagent | Typical Position of Chlorination | Substrate/Reaction Type | Notes |

| Phosphorus Oxychloride (POCl₃) | C5 | Pyrazol-5-one | Standard method for converting C5-hydroxyl group to chloro group. |

| N-Chlorosuccinimide (NCS) | C4 | Pyrazole | Electrophilic aromatic substitution on an unsubstituted C4 position. researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | C4 | Pyrazole | Effective under solvent-free mechanochemical conditions. rsc.org |

| Anodic Chlorination | C4 | Pyrazole | Electrosynthesis in aqueous NaCl solution. researchgate.net |

Regioselective Introduction of the tert-Butyl and N1-Methyl Substituents

The regioselective construction of the 3-tert-butyl-1-methyl-1H-pyrazole core is a critical phase of the synthesis. The most fundamental and widely used method for forming the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govmdpi.com In this case, the precursors would be a β-diketone containing a tert-butyl group, such as 4,4-dimethyl-3-oxopentanoic acid or its ester equivalent, and methylhydrazine.

A significant challenge in this synthesis is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can produce two different regioisomers (3-tert-butyl-1-methyl- and 5-tert-butyl-1-methyl-pyrazole). The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions. thieme-connect.com Research has shown that the choice of solvent is crucial for controlling the isomeric ratio. nih.govthieme-connect.com While polar protic solvents like ethanol (B145695) have been traditionally used, they often result in poor selectivity and mixtures of regioisomers that are difficult to separate. thieme-connect.com In contrast, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been found to significantly improve regioselectivity, favoring the desired isomer in high yields. nih.govmdpi.comthieme-connect.com The steric bulk of the tert-butyl group also plays a significant role in directing the cyclization.

| Solvent | Catalyst/Additive | Regioselectivity | Yield | Reference |

| Ethanol | None/Acid | Poor to moderate | Variable | thieme-connect.com |

| Acetic Acid | N/A | Moderate | Variable | thieme-connect.com |

| N,N-Dimethylacetamide (DMAc) | HCl | High | Good to Excellent (up to 98%) | mdpi.comthieme-connect.com |

| N-Methylpyrrolidinone (NMP) | HCl | High | Good | thieme-connect.com |

Reaction Condition Optimization for Target Compound Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves fine-tuning parameters for both the initial pyrazole ring formation and the subsequent chlorination step.

For the cyclocondensation reaction, key variables include the solvent, temperature, and catalyst. As established, aprotic dipolar solvents like DMAc in the presence of an acid catalyst provide superior regioselectivity. nih.govmdpi.com Temperature also plays a role; while these reactions can often proceed at room temperature, gentle heating may be employed to reduce reaction times, though excessive heat can lead to the formation of byproducts. nih.gov The stoichiometry of the reactants (1,3-dicarbonyl and methylhydrazine) is typically kept close to equimolar.

In the subsequent chlorination step, where an intermediate like 3-tert-butyl-1-methyl-1H-pyrazol-5-one is converted to the target compound, the conditions must be carefully controlled. When using a reagent like phosphorus oxychloride (POCl₃), the reaction often requires heating, and the temperature must be optimized to ensure complete conversion without degrading the product. The molar ratio of the chlorinating agent to the pyrazole precursor is another critical parameter; an excess of POCl₃ is typically used to drive the reaction to completion. After the reaction, the method for quenching and removing the excess chlorinating agent is vital for a clean workup.

Isolation and Purification Techniques for the Compound

The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. The specific techniques employed depend on the physical properties of the compounds (e.g., solid or liquid, polarity, basicity) and the nature of the impurities present.

Following the reaction, a typical workup procedure involves quenching the reaction mixture, often with water or an ice-water mixture, followed by extraction of the product into a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.comresearchgate.net The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Further purification is generally required and can be achieved by several methods:

Column Chromatography: This is a very common and effective method for purifying pyrazole derivatives. researchgate.net The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), to separate the desired compound from byproducts and unreacted starting materials. nih.gov

Crystallization: If the final compound or an intermediate is a solid, crystallization or recrystallization from a suitable solvent is an excellent method for achieving high purity. thieme-connect.com This technique is particularly effective for removing small amounts of impurities.

Acid Addition Salt Formation: For pyrazole compounds that are sufficiently basic, an alternative purification method involves dissolving the crude product in a solvent and treating it with an acid (e.g., HCl, H₂SO₄) to precipitate the corresponding acid addition salt. google.comgoogle.com The salt, which is often a crystalline solid, can be isolated by filtration and washed. The pure pyrazole can then be regenerated by neutralizing the salt with a base. google.com

| Technique | Stage of Synthesis | Purpose | Notes |

| Extraction | Post-reaction workup | Crude isolation from aqueous/inorganic materials | A standard first step in product isolation. researchgate.net |

| Column Chromatography | Final purification | Separation of product from closely related impurities | Widely used for pyrazoles; choice of eluent is key. nih.gov |

| Crystallization | Final purification (if solid) | High-purity product | Effective for removing minor impurities. thieme-connect.com |

| Acid Salt Precipitation | Intermediate or final purification | Purification of basic pyrazoles | Involves formation and subsequent breaking of a salt. google.comgoogle.com |

Chemical Transformations and Reaction Pathways of 3 Tert Butyl 5 Chloro 1 Methyl 1h Pyrazole and Its Derivatives

Reactivity of the Chloro Substituent on the Pyrazole (B372694) Core

The chlorine atom at the C5 position of the pyrazole ring serves as a versatile leaving group, enabling both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the construction of more complex molecules built upon the pyrazole core.

The C5-chloro substituent on the pyrazole ring is susceptible to displacement by various nucleophiles. This reaction pathway provides a direct method for introducing a range of functional groups at this position. A notable example is the substitution of the chloro group with an azide (B81097) anion. In a reaction analogous to that performed on 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the chloro group can be displaced by sodium azide in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding 5-azido pyrazole derivative. researchgate.netyu.edu.jo

This transformation underscores the utility of the C5-chloro atom as a synthetic handle. Similar reactivity is expected with other strong nucleophiles, including amines, alkoxides, and thiols, thereby allowing access to a diverse array of 5-substituted pyrazole derivatives. The general preference for amines over alcohols as nucleophiles suggests that aminopyrazoles can be selectively synthesized in the presence of hydroxyl groups. reddit.com

| Starting Material | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Sodium Azide (NaN₃) | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | DMSO | researchgate.net |

| 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole (Predicted) | Ammonia (NH₃) | 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole | Typical SNAr conditions | N/A |

| This compound (Predicted) | Sodium Methoxide (NaOMe) | 5-Methoxy-3-tert-butyl-1-methyl-1H-pyrazole | Methanol (B129727) | N/A |

The chloro substituent facilitates various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl and hetero-biaryl systems by coupling an organoboron reagent with a halide. psu.edu While the C-Cl bond is generally less reactive than C-Br or C-I bonds, successful Suzuki-Miyaura couplings of chloropyrazoles have been reported, often requiring specialized palladium catalysts and ligands like XPhos or SPhos to achieve good yields. nih.govrsc.org The reaction of this compound with an arylboronic acid, for instance, would yield a 5-aryl-3-tert-butyl-1-methyl-1H-pyrazole.

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The 5-chloropyrazole can potentially serve as the halide component, reacting with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the C5 position. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity of halides in Sonogashira coupling generally follows the order I > Br > Cl. Research on 5-chloro-4-iodopyrazoles has shown that Sonogashira coupling occurs selectively at the more reactive C-I bond, leaving the C-Cl bond intact under typical conditions. researchgate.net This differential reactivity can be exploited for sequential functionalization. However, achieving Sonogashira coupling directly at the C5-chloro position would likely necessitate more forcing conditions or specialized catalyst systems designed for activating less reactive aryl chlorides. organic-chemistry.org

| Reaction Type | Coupling Partner | General Product Structure | Key Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-3-tert-butyl-1-methyl-1H-pyrazole | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₃PO₄) |

| Heck | Alkene (R-CH=CH₂) | 5-Vinyl-3-tert-butyl-1-methyl-1H-pyrazole | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-Alkynyl-3-tert-butyl-1-methyl-1H-pyrazole | Pd catalyst, Cu(I) co-catalyst, Base |

Functionalization of the Alkyl Substituents (tert-Butyl and Methyl)

Both the N-methyl and C-tert-butyl groups can undergo specific chemical transformations, although they are generally considered to be robust.

The N1-methyl group on the pyrazole ring can be functionalized through oxidation. Studies on related pyrazole compounds have shown that methyl groups attached to the pyrazole ring can be oxidized to carboxylic acids, for instance, during the oxidation of other functional groups on the molecule. researchgate.net Another documented transformation involves the conversion of a pyrazole-bound methyl group into an acetoxymethyl (CH₂OAc) moiety during a redox disproportionation reaction of a more complex pyrazole derivative. mdpi.com These examples indicate that the N1-methyl group is not entirely inert and can be a site for synthetic modification under specific oxidative conditions.

The tert-butyl group is known for its steric bulk and high C-H bond dissociation energy, making it generally unreactive. However, recent advances in C-H activation chemistry have provided pathways for its functionalization. A significant development is the non-directed catalytic hydroxylation of primary C-H bonds within sterically hindered tert-butyl groups. nih.govchemrxiv.org Using a highly electrophilic manganese catalyst in conjunction with hydrogen peroxide, it is possible to selectively introduce a hydroxyl group, converting the tert-butyl moiety into a 2,2-dimethylpropan-1-ol substituent. nih.gov This method represents a powerful tool for the late-stage functionalization of molecules containing tert-butyl groups. chemrxiv.org

Derivatization at the Nitrogen Atoms of the Pyrazole Ring

With the N1 position occupied by a methyl group, further derivatization at the ring nitrogen atoms is directed to the N2 position. This reaction typically involves the formation of a pyrazolium (B1228807) salt through quaternization. The lone pair of electrons on the pyridine-like N2 nitrogen can attack an electrophile, such as an alkyl halide. researchgate.net

The reaction of this compound with an alkylating agent like methyl iodide or benzyl (B1604629) bromide would lead to the formation of a 1,2-dimethyl-3-tert-butyl-5-chloro-pyrazolium salt or a 1-benzyl-2-methyl-3-tert-butyl-5-chloro-pyrazolium salt, respectively. Such quaternization reactions can sometimes be promoted by microwave irradiation. researchgate.net These resulting pyrazolium salts are ionic compounds with altered solubility and electronic properties compared to the neutral pyrazole precursor.

Cycloaddition and Condensation Reactions Involving Pyrazole-Based Intermediates

Imine or Schiff base derivatives are commonly synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. rdd.edu.iqresearchgate.net Pyrazole-based intermediates containing a carbonyl group are valuable precursors for creating a diverse range of pyrazole-imine hybrids. ekb.eg

The general synthesis involves refluxing a pyrazole aldehyde with various aromatic amines in a suitable solvent like methylene (B1212753) chloride, often in the presence of a catalytic amount of a base such as triethylamine. ekb.eg This nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, results in the formation of the characteristic azomethine (-C=N-) group. rdd.edu.iqresearchgate.net For example, pyrazole-4-carbaldehydes have been successfully condensed with primary amines to yield the corresponding Schiff bases. chemrxiv.org Similarly, the reaction of 3-tert-butyl-1,5-diaminopyrazole with aromatic aldehydes has been shown to occur at the amino groups, leading to imine formation. nih.gov The structure of these synthesized Schiff bases is typically confirmed by the appearance of a characteristic signal for the imine proton (CH=N) in the 1H-NMR spectrum. ekb.eg

Table 2: Examples of Schiff Base Formation from Pyrazole Derivatives

| Pyrazole Precursor | Amine Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Pyrazole aldehyde | Aromatic amines (e.g., p-methyl aniline) | Condensation | Pyrazole-based Schiff base | ekb.eg |

| Pyrazolone-4-carbaldehyde | Primary amines | Condensation | Schiff base | chemrxiv.org |

| 3-tert-butyl-1,5-diaminopyrazole | Aromatic aldehydes | Condensation | Imine derivative | nih.gov |

Annulation, or ring-forming, reactions are powerful strategies for constructing fused heterocyclic systems, where a new ring is built onto an existing one. Aminopyrazoles are particularly useful precursors for synthesizing fused pyrazole systems because the amino group(s) can act as nucleophiles in cyclocondensation reactions with bis-electrophiles. chim.it

A key example involves the reaction of 3-tert-butyl-1,5-diaminopyrazole with 1,2- and 1,3-dicarbonyl compounds. nih.gov These reactions provide access to novel fused systems such as pyrazolo[1,5-b] mdpi.comresearchgate.netrdd.edu.iqtriazines and the first derivatives of the pyrazolo[1,5-b] mdpi.comresearchgate.netrdd.edu.iqtriazepine system. nih.gov The reaction pathway involves the sequential condensation of the two amino groups of the diaminopyrazole with the two carbonyl groups of the dicarbonyl reactant, leading to the formation of a new seven-membered ring in the case of triazepines. nih.gov

More advanced strategies include transition-metal-catalyzed annulations. For instance, a Rhodium(III)-catalyzed C–H activation and [5 + 1] annulation cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines and alkynoates. rsc.org Other methods involve [3+2] cycloaddition reactions, such as the reaction between arylsydnones and α,β-unsaturated ketones to yield trisubstituted pyrazoles, which can be seen as a strategy to build the pyrazole ring itself before it is incorporated into a larger fused system. nih.gov These annulation strategies are critical for expanding the structural diversity of pyrazole-based compounds. chim.it

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound, this compound (CAS Number: 1429249-89-7), is not publicly available.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection as requested in the outline. The creation of data tables and detailed research findings for the following analytical methods for this specific molecule cannot be fulfilled at this time:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

¹³C NMR Spectral Analysis

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction Studies

While spectroscopic data for structurally related pyrazole derivatives exist, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from analogous compounds as it would not be scientifically accurate for the target molecule. No publications containing the synthesis and detailed characterization of this specific compound could be located.

Advanced Spectroscopic and Structural Characterization of 3 Tert Butyl 5 Chloro 1 Methyl 1h Pyrazole

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

Crystal Growth and Quality Assessment

Information regarding the specific methods for growing single crystals of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole and the techniques used to assess their quality is not available in the reviewed literature.

Molecular Conformation and Geometrical Parameters

Detailed experimental data from techniques such as X-ray crystallography or computational studies that would provide insights into the bond lengths, bond angles, and dihedral angles of this compound are not present in the available scientific resources.

Computational Chemistry and Theoretical Investigations of 3 Tert Butyl 5 Chloro 1 Methyl 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. DFT methods, such as those utilizing the B3LYP functional, are frequently employed to study pyrazole (B372694) derivatives, yielding results that are consistent with experimental data. researchgate.netresearchgate.net These calculations allow for a detailed exploration of the molecule's fundamental characteristics.

The first step in the computational analysis of 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. nih.gov Using DFT methods, key geometrical parameters such as bond lengths, bond angles, and dihedral angles are calculated.

For pyrazole systems, theoretical calculations have been shown to accurately predict molecular geometry when compared with data from X-ray crystallography. researchgate.net The optimization process for this compound would precisely define the spatial relationship between the pyrazole ring and its substituents: the tert-butyl group at position 3, the chlorine atom at position 5, and the methyl group at the N1 position. The resulting data provides a foundational model for all subsequent computational analyses.

Table 1: Representative Calculated Geometrical Parameters for a Pyrazole Ring This table illustrates typical bond lengths and angles that would be determined for the pyrazole core through DFT calculations.

| Parameter | Atom Pair/Triplet | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | N1–N2 | 1.35 Å |

| Bond Length | N2–C3 | 1.34 Å |

| Bond Length | C3–C4 | 1.42 Å |

| Bond Length | C4–C5 | 1.37 Å |

| Bond Length | C5–N1 | 1.36 Å |

| Bond Angle | C5–N1–N2 | 112.0° |

| Bond Angle | N1–N2–C3 | 106.0° |

| Bond Angle | N2–C3–C4 | 111.5° |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. researchgate.net DFT calculations can precisely determine the energies of these orbitals. For this compound, the analysis would likely show the HOMO orbital density distributed across the pyrazole ring, while the LUMO may also be centered on the ring, influenced by the electron-withdrawing chlorine atom.

Table 2: Illustrative Frontier Orbital Energies This table provides an example of the kind of data generated from DFT calculations for frontier orbital analysis.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 eV |

| LUMO | -1.15 eV |

| HOMO-LUMO Gap (ΔE) | 5.10 eV |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface. researchgate.net They are used to predict how a molecule will interact with other species, particularly identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the electronegative nitrogen atom of the pyrazole ring and the chlorine atom. researchgate.net Positive potential would likely be concentrated around the hydrogen atoms of the methyl and tert-butyl groups. This information is crucial for understanding the molecule's non-covalent interactions and reactivity patterns. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the appropriate computational method. TD-DFT is used to calculate the electronic excitation energies and simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.net This analysis can predict the wavelengths at which the molecule absorbs light and identify the nature of the corresponding electronic transitions, such as π→π* or n→π* transitions, which are common in heteroaromatic compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations can explore its dynamic behavior and conformational flexibility.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, a key area of interest is the rotation of the bulky tert-butyl group relative to the plane of the pyrazole ring.

Predictive Modeling of Molecular Interactions with Biological Targets (excluding specific biological outcomes)

Computational modeling serves as a powerful tool for predicting how novel compounds like this compound may interact with various biological macromolecules. These theoretical approaches, including molecular docking and quantum mechanics calculations, provide insights into the potential binding modes and affinities of a ligand to a target receptor without detailing specific biological or pharmacological results. This predictive analysis is crucial in the early stages of chemical research for prioritizing compounds and understanding their physicochemical properties at a molecular level.

Molecular docking simulations are a primary method used to predict the orientation of a molecule when bound to a target protein. For pyrazole derivatives, these studies can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that stabilize the ligand-receptor complex. For instance, computational studies on pyrazole derivatives often involve docking them into the active sites of specific proteins to assess binding affinity. rsc.org The resulting docking scores and predicted binding energies provide a quantitative measure of the interaction's strength. These models can also highlight the importance of specific substituents on the pyrazole ring; the tert-butyl group, for example, may favor interactions with hydrophobic pockets within a protein, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. mdpi.com

Density Functional Theory (DFT) is another computational method frequently employed to investigate the electronic and geometric features of pyrazole compounds. researchgate.net DFT calculations can elucidate the molecule's electronic structure, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential surface. researchgate.net This information is vital for understanding how the molecule will behave in a biological environment, influencing its ability to participate in electrostatic interactions or undergo chemical reactions. For example, DFT studies on compounds structurally similar to this compound have been used to optimize molecular geometry and calculate vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net By analyzing the electrostatic potential, researchers can predict which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the understanding of potential non-covalent interactions with biological targets. researchgate.net

| Computational Method | Primary Application in Molecular Interaction Studies | Typical Insights Gained |

|---|---|---|

| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a biological target. | Binding pose, docking score, identification of key interacting residues, types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions). rsc.org |

| Density Functional Theory (DFT) | Investigating the electronic structure, reactivity, and geometric properties of a molecule. | Optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential maps, dipole moment, and theoretical vibrational frequencies. researchgate.netresearchgate.net |

| ADME/T Predictions | In silico assessment of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. | Lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and adherence to drug-likeness rules (e.g., Lipinski's rule of five). researchgate.net |

Tautomerism and Isomerism Studies in Substituted Pyrazole Systems

Tautomerism and isomerism are fundamental concepts in the study of pyrazole chemistry, as they dictate the structural and electronic properties of these heterocyclic systems. mdpi.com The most common form of tautomerism in N-unsubstituted pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This process results in an equilibrium between two different tautomeric forms, for example, a 3-substituted pyrazole and a 5-substituted pyrazole.

However, in the case of this compound, the presence of a methyl group at the N1 position precludes this type of annular tautomerism. The substitution on the nitrogen atom "fixes" the molecule into a single tautomeric form, preventing the proton migration that is characteristic of N-unsubstituted pyrazoles. nih.gov While the target compound itself does not exhibit tautomerism, understanding this phenomenon is critical for the synthesis and characterization of its precursors and related analogues that may be N-unsubstituted.

The equilibrium between tautomers in asymmetrically substituted N-H pyrazoles is influenced by several factors, including the electronic nature of the substituents, steric effects, solvent polarity, and temperature. fu-berlin.deresearchgate.net For instance, computational studies have shown that electron-withdrawing groups like CF3 tend to favor the 3-position, whereas bulky alkyl groups such as tert-butyl may prefer the 5-position. mdpi.com Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for studying these equilibria. nih.gov At low temperatures, the rate of proton exchange can be slowed sufficiently to allow for the observation of distinct signals for each tautomer, enabling the determination of their relative abundance. fu-berlin.de

Isomerism in substituted pyrazoles refers to compounds with the same molecular formula but different arrangements of atoms. For this compound, positional isomers would include, for example, 5-tert-butyl-3-chloro-1-methyl-1H-pyrazole. The regioselectivity of synthetic reactions is a key challenge in pyrazole chemistry, as the reaction of an unsymmetrical precursor can lead to a mixture of isomers. acs.org The specific placement of substituents dramatically affects the molecule's properties; for instance, geometric isomers (E/Z) can arise in pyrazole derivatives with double bonds in their side chains, often leading to different biological activities. nih.gov Computational methods, such as DFT calculations, are often used in conjunction with experimental data (like X-ray crystallography) to unambiguously determine the structure of isomers and rationalize the observed regioselectivity in synthetic protocols. researchgate.netnih.gov

| Phenomenon | Description | Relevance to Pyrazole Systems | Key Influencing Factors |

|---|---|---|---|

| Annular Tautomerism | Migration of a proton between the two ring nitrogen atoms (N1 and N2) in N-unsubstituted pyrazoles. | Leads to an equilibrium between 3-substituted and 5-substituted tautomers in unsymmetrical systems. Blocked by N1-substitution. nih.gov | Nature of substituents (electronic and steric effects), solvent, temperature, hydrogen bonding. fu-berlin.deresearchgate.net |

| Positional Isomerism | Compounds with the same formula but different substituent positions on the pyrazole ring. | Synthesis often yields mixtures of regioisomers (e.g., 1,3- vs. 1,5-disubstituted). Isomer identity significantly impacts chemical and physical properties. acs.org | Reaction conditions, nature of reactants and catalysts, steric hindrance. |

| Geometric Isomerism | Different spatial arrangements of substituents around a double bond (E/Z isomers), often in a side chain. | Can occur in pyrazole derivatives with unsaturated side chains, leading to isomers with distinct properties. nih.gov | Synthetic pathway, steric constraints around the double bond. |

Future Research Directions and Emerging Perspectives for 3 Tert Butyl 5 Chloro 1 Methyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes for the Compound

Traditional synthetic methods for pyrazole (B372694) derivatives often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. benthamdirect.com Future research should prioritize the development of novel and sustainable synthetic routes to 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole that align with the principles of green chemistry. benthamdirect.comroyal-chem.com

Key areas for investigation include:

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot syntheses or multicomponent reactions can significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and saving time and energy. mdpi.com MCRs, in particular, offer a powerful strategy for creating complex molecules from simple starting materials in a single operation. mdpi.com

Green Catalysis: The exploration of environmentally benign catalysts, such as nano-catalysts or biodegradable catalysts like ammonium (B1175870) chloride, can offer sustainable alternatives to conventional acid or metal catalysts. jetir.orgpharmacognosyjournal.net These catalysts can lead to higher yields, shorter reaction times, and easier work-up procedures. jetir.orgmdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasonic radiation as energy sources can accelerate reaction rates, improve yields, and often allow for solvent-free conditions, thereby reducing environmental impact. pharmacognosyjournal.netresearchgate.net

Renewable Solvents: Investigating the use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), can replace hazardous organic solvents typically used in pyrazole synthesis. researchgate.net

| Synthesis Strategy | Key Advantages | Relevant Research |

| Multicomponent Reactions | Step economy, reduced waste, operational simplicity | mdpi.com |

| Nano-ZnO Catalyst | High efficiency, environmental friendliness, short reaction time | mdpi.com |

| Microwave Irradiation | Rapid reaction, solvent-free conditions, high yields | pharmacognosyjournal.net |

| Ultrasonic Radiation | Cost-effective, eco-friendly, operational simplicity | researchgate.net |

Exploration of Advanced Derivatization Strategies for Enhanced Functionality

The chloro substituent at the C5 position of this compound is a key functional handle for derivatization. Future research should focus on advanced strategies to modify this position and introduce new functionalities, thereby expanding the chemical space accessible from this scaffold.

A particularly promising avenue is the use of palladium-catalyzed cross-coupling reactions . The direct arylation of 5-chloropyrazoles has been shown to be a highly effective method for creating C-C bonds, providing selective access to 4-aryl pyrazoles. nih.gov This methodology could be adapted to introduce a wide variety of aryl and heteroaryl groups at the C5 position of the target compound. Further exploration of other cross-coupling reactions, such as Suzuki-Miyaura, could also yield novel derivatives. mdpi.com

Advanced derivatization strategies could include:

Sequential C-H Activation and Cross-Coupling: A combination of C-H activation at other positions on the pyrazole ring, followed by cross-coupling at the C5 position, could lead to the synthesis of complex, multi-substituted pyrazole architectures. nih.gov

Functional Group Interconversion: Transforming the chloro group into other functionalities, such as amino, cyano, or thiol groups, would provide a platform for a host of subsequent chemical modifications, leading to a diverse library of compounds.

Deeper Mechanistic Investigations of its Chemical Reactions and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing existing methods and designing new transformations. While general mechanisms for pyrazole synthesis, such as the Knorr synthesis or 1,3-dipolar cycloadditions, are well-established, specific mechanistic studies on this substituted pyrazole are lacking. jetir.orgnih.gov

Future research should aim to:

Elucidate Reaction Pathways: Detailed kinetic and computational studies can shed light on the precise mechanistic pathways of key reactions, such as the palladium-catalyzed arylation at the C5 position. rsc.org Understanding the role of the catalyst, ligands, and reaction conditions can lead to more efficient and selective transformations.

Investigate Intermediate Species: The isolation and characterization of reaction intermediates, where possible, can provide direct evidence for proposed mechanisms. nih.gov Spectroscopic and crystallographic studies of these intermediates would be invaluable.

Probe Substituent Effects: A systematic investigation into how the tert-butyl and methyl groups influence the reactivity and regioselectivity of reactions on the pyrazole ring will provide a deeper understanding of its chemical behavior.

Computational Design and Predictive Modeling for New Pyrazole-Based Architectures

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For this compound, computational methods can be leveraged to design novel derivatives with desired properties and to predict their behavior.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 5D-QSAR and other QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities, such as anticancer or antimicrobial properties. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds and to guide synthetic efforts. researchgate.netacs.org

Molecular Docking and Dynamics Simulations: For applications in drug design, molecular docking can be used to predict the binding modes of pyrazole derivatives to biological targets. researchgate.net Molecular dynamics simulations can further elucidate the dynamic behavior and conformational space of these derivatives, providing insights into their interactions with target proteins. eurasianjournals.com

Predictive Modeling for Material Properties: Computational methods can also be employed to predict the properties of new materials derived from this compound, such as their electronic, optical, or thermal characteristics, which is valuable in the design of new conductive polymers or fluorescent materials. royal-chem.com

| Computational Method | Application | Potential Outcome |

| 5D-QSAR | Predicting biological activity | Design of new EGFR inhibitors nih.gov |

| Molecular Docking | Investigating protein-ligand binding | Identification of potential anticancer compounds researchgate.net |

| Deep Learning | Virtual screening of large compound libraries | Accelerated discovery of antiviral inhibitors nih.gov |

Expanding the Scope of Applications in Diverse Chemical Fields

The unique structural features of this compound and its derivatives suggest potential for a wide range of applications beyond their current uses. Future research should aim to explore these untapped possibilities.

Pharmaceuticals: Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. royal-chem.commdpi.comglobalresearchonline.net New derivatives of this compound should be synthesized and screened for a variety of biological targets. For instance, pyrazole-based compounds have shown promise as CDK2 inhibitors for cancer therapy, and this scaffold could be a starting point for developing new inhibitors. rsc.org

Agrochemicals: The pyrazole core is present in numerous pesticides and herbicides. royal-chem.com Novel derivatives could be designed and tested for their efficacy as agrochemicals, potentially leading to the development of more potent and environmentally friendly crop protection agents.

Materials Science: Pyrazole derivatives have applications in the development of new materials, such as conductive polymers and fluorescent dyes. researchgate.netroyal-chem.com The specific substitution pattern of the target compound could be exploited to create materials with unique optical or electronic properties. For example, its derivatives could be investigated as corrosion inhibitors for metals. bohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.